5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid
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Overview
Description
5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the aldol elaboration of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones. The reaction conditions typically include the use of lithium diisopropylamide (LDA) as a base, propenal as an aldehyde, and tetrahydrofuran (THF) as a solvent at -78°C . Subsequent steps may involve reduction with lithium aluminum hydride (LiAlH4) and other reagents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in THF or ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NH3, ROH) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, particularly in the context of neurotransmission.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid involves its interaction with the GABA system. It acts as a GABA receptor agonist, preferentially activating delta-subunit-containing GABA receptors (delta-GABA(A)Rs) . This interaction leads to the modulation of neuronal excitability and has potential sedative and hypnotic effects .
Comparison with Similar Compounds
Similar Compounds
Gaboxadol (THIP): 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, an experimental sleep aid drug that acts on the GABA system.
THPO: 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol, a GABA uptake inhibitor.
THAZ: 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol, a glycine antagonist.
Uniqueness
5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid is unique due to its specific structure and its ability to selectively activate delta-GABA(A)Rs. This selectivity may offer advantages in developing targeted therapies with fewer side effects compared to other GABA receptor agonists.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-propan-2-yl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6(2)12-4-3-8-7(5-12)9(10(13)14)11-15-8/h6H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
SOVLYDUFHDAOLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C(C1)C(=NO2)C(=O)O |
Origin of Product |
United States |
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